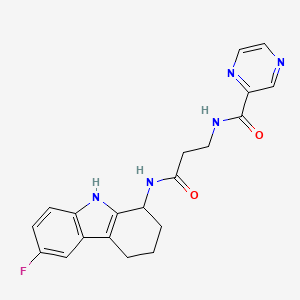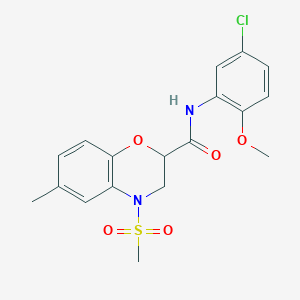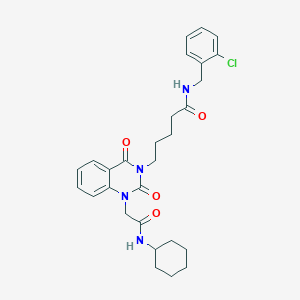![molecular formula C28H27NO8 B11226752 Methyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate](/img/structure/B11226752.png)
Methyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a tetrahydroisoquinoline core, and a benzoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.
Synthesis of the tetrahydroisoquinoline core: This involves the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone.
Coupling of the benzo[d][1,3]dioxole and tetrahydroisoquinoline units: This step often involves a Friedel-Crafts acylation reaction.
Esterification to form the benzoate ester: This can be done by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the tetrahydroisoquinoline core can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of benzo[d][1,3]dioxole derivatives with biological targets.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways. The benzo[d][1,3]dioxole moiety could play a role in binding to these targets, while the tetrahydroisoquinoline core could modulate the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.
Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and are often studied for their neurological effects.
Uniqueness
Methyl 4-((2-(benzo[d][1,3]dioxole-5-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is unique due to the combination of the benzo[d][1,3]dioxole moiety and the tetrahydroisoquinoline core, which may confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C28H27NO8 |
|---|---|
Molekulargewicht |
505.5 g/mol |
IUPAC-Name |
methyl 4-[[2-(1,3-benzodioxole-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H27NO8/c1-32-24-12-18-10-11-29(27(30)19-6-9-23-26(13-19)37-16-36-23)22(21(18)14-25(24)33-2)15-35-20-7-4-17(5-8-20)28(31)34-3/h4-9,12-14,22H,10-11,15-16H2,1-3H3 |
InChI-Schlüssel |
NZXPEPXWNNALMO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC4=C(C=C3)OCO4)COC5=CC=C(C=C5)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline](/img/structure/B11226673.png)
![10-isobutyryl-3,3-dimethyl-11-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11226674.png)
![2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11226681.png)
![7-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11226694.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-3-methylphenyl)acetamide](/img/structure/B11226707.png)
![N-(2,6-dimethylphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226713.png)

![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11226731.png)
![7-(3-methylphenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11226739.png)

![N-cyclopentyl-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11226759.png)

![N-(3-chloro-4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11226779.png)
![2'-Cyclohexyl-1'-oxo-N-[2-(pyridin-4-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11226782.png)
